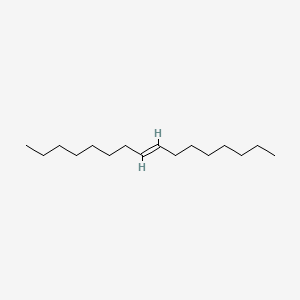

trans-8-Hexadecene

Description

Structure

3D Structure

Properties

CAS No. |

74533-91-8 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

(E)-hexadec-8-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15+ |

InChI Key |

KWEAIXVWPDMXCR-FOCLMDBBSA-N |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCCC |

Canonical SMILES |

CCCCCCCC=CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of trans-8-Hexadecene

Affiliation: Google Research Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-8-hexadecene, a long-chain alkene of interest in various fields of chemical research. The document details a robust synthetic protocol based on the Wittig reaction, a widely used and reliable method for the formation of carbon-carbon double bonds. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy to confirm the identity, purity, and stereochemistry of the target compound. All quantitative data is presented in clear, tabular format, and detailed experimental procedures are provided to ensure reproducibility. Visual diagrams of the key chemical transformations and analytical workflows are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development and related chemical sciences.

Introduction

8-Hexadecene is a monounsaturated alkene with the chemical formula C₁₆H₃₂. It exists as two geometric isomers, cis and trans, depending on the orientation of the alkyl chains about the C8-C9 double bond. The trans isomer, this compound, is a subject of interest for its potential applications in the synthesis of complex organic molecules, polymers, and as a component in specialty lubricants and surfactants. The precise stereochemical control required to synthesize the trans isomer necessitates specific synthetic strategies.

This document outlines a reliable method for the synthesis of this compound via a modified Wittig reaction, followed by a detailed protocol for its purification and characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved using the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde. To favor the formation of the trans (E) isomer, a non-stabilized ylide is prepared and reacted with octanal.

Overall Reaction

The two-step synthesis involves the preparation of the phosphonium ylide from octyltriphenylphosphonium bromide, followed by its reaction with octanal.

Step 1: Ylide Formation (C₆H₅)₃P + C₈H₁₇Br → [(C₆H₅)₃PC₈H₁₇]⁺Br⁻ [(C₆H₅)₃PC₈H₁₇]⁺Br⁻ + BuLi → (C₆H₅)₃P=C₈H₁₆ + LiBr + C₄H₁₀

Step 2: Wittig Reaction (C₆H₅)₃P=C₈H₁₆ + C₇H₁₅CHO → cis/trans-8-Hexadecene + (C₆H₅)₃P=O

Experimental Protocol

Materials and Equipment:

-

Schlenk line and argon supply

-

Dry solvents (THF, hexane)

-

Octyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) solution in hexane

-

Octanal

-

Standard glassware for organic synthesis

Procedure:

-

Ylide Preparation:

-

To a flame-dried 250 mL three-neck flask under an argon atmosphere, add octyltriphenylphosphonium bromide (1.1 eq).

-

Add 100 mL of anhydrous THF via cannula and stir the resulting suspension at -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep orange/red color, indicating ylide formation.

-

Allow the mixture to stir at -78 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, prepare a solution of octanal (1.0 eq) in 20 mL of anhydrous THF.

-

Add the octanal solution dropwise to the cold ylide suspension via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel with hexane as the eluent. The nonpolar alkene will elute first.

-

Quantitative Data

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| Octyltriphenylphosphonium bromide | 455.42 | 0.022 | 1.1 | 10.0 g |

| n-Butyllithium (2.5 M in hexane) | 64.06 | 0.021 | 1.05 | 8.4 mL |

| Octanal | 128.21 | 0.020 | 1.0 | 2.56 g (3.1 mL) |

| Product (Theoretical) | 224.43 | 0.020 | - | 4.49 g |

Note: Expected yield is typically in the range of 60-75% after purification.

Synthesis Workflow Diagram

Characterization of this compound

A combination of spectroscopic methods is used to confirm the structure, purity, and stereochemistry of the synthesized product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Experimental Protocol:

-

GC Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID).

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Injector Temp: 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Expected Results:

-

GC: A single major peak should be observed, indicating high purity. The retention time will be specific to the column and conditions used.

-

MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224.4. Characteristic fragmentation patterns for long-chain alkenes will be observed, with clusters of peaks separated by 14 Da (CH₂ units).

| Parameter | Expected Value |

| Retention Time (RT) | Dependent on specific GC conditions |

| Molecular Ion (M⁺) | m/z = 224.4 |

| Key Fragments | m/z = CₙH₂ₙ⁺, CₙH₂ₙ₋₁⁺ |

| Purity (from GC) | >95% (based on peak area integration) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure and, most importantly, the trans stereochemistry of the double bond.

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl₃).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Concentration: ~10 mg of sample in 0.7 mL of CDCl₃.

Expected Results:

-

¹H NMR: The most diagnostic signals are those of the vinylic protons (CH =CH ). In a trans alkene, these protons appear as a multiplet around 5.40 ppm. The large coupling constant (J ≈ 15 Hz) is characteristic of the trans configuration. Other signals will include a triplet around 0.88 ppm for the terminal methyl groups and a large multiplet between 1.20-2.10 ppm for the methylene protons.

-

¹³C NMR: The vinylic carbons will appear around 130 ppm. The signals for the SP³ carbons will range from ~14 ppm (terminal CH₃) to ~32 ppm (CH₂ groups).

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~5.40 | Vinylic Protons (-CH =CH -), multiplet |

| ~2.01 | Allylic Protons (-CH₂ -CH=), multiplet |

| ~1.20-1.40 | Methylene Protons (-(CH₂ )ₙ-), broad multiplet |

| ~0.88 | Terminal Methyl Protons (-CH₃ ), triplet |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~130.5 | Vinylic Carbons (-C H=C H-) |

| ~32.6 | Allylic Carbons (-C H₂-CH=) |

| ~22-32 | Methylene Carbons (-(C H₂)ₙ-) |

| ~14.1 | Terminal Methyl Carbons (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of the trans double bond.

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl).

-

Instrument: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

Expected Results: The key diagnostic peak for a trans-disubstituted alkene is a strong C-H out-of-plane bending vibration that appears at approximately 965 cm⁻¹. The C=C stretch is often weak but may be observed around 1670 cm⁻¹.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Vibrational Mode & Assignment |

| ~3025 | =C-H stretch |

| ~2850-2960 | -C-H (sp³) stretches |

| ~1670 | C=C stretch (weak) |

| ~965 | =C-H out-of-plane bend (trans diagnostic) |

Characterization Workflow Diagram

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of this compound via the Wittig reaction, along with a comprehensive workflow for its characterization. The combination of GC-MS, NMR, and IR spectroscopy allows for unambiguous confirmation of the product's identity, purity, and stereochemistry. The diagnostic ¹H NMR coupling constant of ~15 Hz and the strong IR absorption at ~965 cm⁻¹ are definitive indicators of the trans configuration. This document serves as a valuable resource for researchers requiring a reliable method to prepare and validate this compound for further scientific investigation.

An In-depth Technical Guide to the Physical Properties of trans-8-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-8-Hexadecene, also known as (E)-8-Hexadecene, is an unsaturated hydrocarbon with the chemical formula C₁₆H₃₂.[1][2] As a long-chain alkene, its physical properties are of interest in various fields, including organic synthesis, materials science, and as a potential component in complex mixtures such as fuels and lubricants. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, supported by data from related isomers and the corresponding alkane, n-hexadecane. Due to a lack of extensive experimental data for this compound specifically, this guide also includes data for the more extensively studied 1-hexadecene to provide a valuable comparative reference.

Molecular and Chemical Identity

| Identifier | Value |

| IUPAC Name | (E)-hexadec-8-ene[1] |

| Synonyms | This compound, (8E)-8-Hexadecene[1][2] |

| Molecular Formula | C₁₆H₃₂[1][2] |

| Molecular Weight | 224.42 g/mol [1] |

| CAS Number | 74533-91-8[1] |

Tabulated Physical Properties

The following tables summarize the available quantitative data for the physical properties of this compound and its related compounds. It is important to note that specific experimental data for this compound is limited, and therefore, data for its isomer, 1-hexadecene, and its corresponding saturated alkane, n-hexadecane, are provided for comparison and estimation.

Table 1: Key Physical Properties of Hexadecene Isomers and n-Hexadecane

| Property | This compound (Estimated) | 1-Hexadecene (Experimental) | n-Hexadecane (Experimental) |

| Boiling Point | ~284 °C | 284.4 °C[3] | 287 °C[4] |

| Melting Point | Not available | 4.1 °C[3] | 18 °C[4] |

| Density | ~0.78 g/cm³ at 20°C | 0.7811 g/cm³ at 20°C[3] | 0.773 g/cm³ at 20°C[5] |

| Refractive Index | ~1.44 at 20°C | 1.4412 at 20°C[3] | 1.4345 at 20°C[6] |

| Viscosity | Not available | 3.55 cSt (SUS)[3] | 3.03 mPa·s at 25°C[7] |

Table 2: General Physical Properties of Alkenes

| Property | General Trend |

| Physical State | C₅-C₁₇ alkenes are typically liquids at room temperature. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

| Boiling Point | Increases with molecular mass. Straight-chain alkenes have higher boiling points than branched isomers. |

| Melting Point | Increases with molecular mass. Trans isomers generally have higher melting points than cis isomers due to better crystal packing. |

| Density | Generally less dense than water. |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including:

-

Simple Distillation: The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

-

Ebulliometry: This technique involves using an ebulliometer, which measures the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined by:

-

Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is observed.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The peak of the endothermic curve corresponds to the melting point.[8]

Determination of Density

The density of a liquid can be measured using:

-

Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass and volume.

-

Oscillating U-tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is related to the density of the liquid.[5][9]

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and can be determined using:

-

Abbe Refractometer: A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the refractive index is read directly from a scale.[10][11]

Determination of Viscosity

The viscosity of a liquid can be measured by:

-

Capillary Viscometer: The time it takes for a known volume of liquid to flow through a capillary tube under the force of gravity is measured. This time is proportional to the kinematic viscosity.

-

Rotational Viscometer: This instrument measures the torque required to rotate a spindle in the liquid at a constant speed. The torque is related to the dynamic viscosity.[5]

Logical Relationships and Trends

The physical properties of alkenes follow predictable trends based on their molecular structure. The following diagram illustrates these relationships.

Caption: Relationships between alkene molecular structure and physical properties.

Conclusion

This technical guide has summarized the available physical property data for this compound. While experimental values for this specific isomer are scarce, data from the closely related 1-hexadecene and n-hexadecane, in conjunction with established trends for alkenes, provide a reliable estimation of its physical characteristics. For applications requiring precise physical property data, experimental determination using the standard protocols outlined herein is recommended.

References

- 1. 8-Hexadecene, (8E)- | C16H32 | CID 5352969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1-Hexadecene | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexadecane (CAS 544-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucm.es [ucm.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

Technical Guide: (E)-8-Hexadecene

CAS Number: 74533-91-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-8-Hexadecene, including its chemical and physical properties, a detailed representative synthesis protocol, and relevant spectroscopic data. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Quantitative data for (E)-8-Hexadecene is summarized in the tables below. Due to a lack of experimentally determined values in published literature for certain properties, estimates based on trends for analogous long-chain alkenes are provided where noted.[1][2][3][4][5]

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂ | PubChem[6] |

| Molecular Weight | 224.43 g/mol | PubChem[6][7] |

| Physical State | Liquid at room temperature (probable) | General Alkene Properties[3][4] |

| Boiling Point | ~284 °C (estimated) | Comparison with n-hexadecane and other C16 alkenes |

| Melting Point | Not reported | |

| Density | ~0.78 g/cm³ (estimated) | Comparison with analogous alkenes |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | General Alkene Properties[1][2][3] |

Table 2: Spectroscopic Data (Predicted)

| Spectrum Type | Key Features |

| ¹H-NMR (CDCl₃) | ~5.4 ppm (m, 2H, -CH=CH-); ~2.0 ppm (m, 4H, -CH₂-CH=); ~1.2-1.4 ppm (m, 20H, -CH₂-); ~0.9 ppm (t, 6H, -CH₃) |

| ¹³C-NMR (CDCl₃) | ~130.5 ppm (-CH=CH-); ~32.7 ppm (-CH₂-CH=); ~29-30 ppm (-CH₂- chain); ~22.8 ppm (-CH₂-CH₃); ~14.2 ppm (-CH₃) |

| IR Spectroscopy | ~3020 cm⁻¹ (C-H stretch, vinylic); ~2955, 2920, 2850 cm⁻¹ (C-H stretch, aliphatic); ~1670 cm⁻¹ (C=C stretch); ~965 cm⁻¹ (C-H bend, trans-alkene) |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z = 224. Key fragments from allylic cleavage and fragmentation of the alkyl chain. |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 7.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[6] |

| Rotatable Bond Count | 12 | PubChem[6] |

| Kovats Retention Index | Semi-standard non-polar: 1571-1575; Standard polar: 1608 | PubChem[6] |

Experimental Protocols

Representative Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

This protocol describes the reaction between 1-(phenylsulfonyl)octane and octanal.

Step 1: Preparation of 1-(Phenylsulfonyl)octane

-

To a solution of 1-octanethiol (1 equivalent) in a suitable solvent such as dichloromethane, add hydrogen peroxide (2.2 equivalents) and a catalytic amount of a suitable catalyst like ammonium molybdate.

-

Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)octane.

Step 2: Julia-Kocienski Olefination

-

Dissolve 1-(phenylsulfonyl)octane (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the solution. Stir for 30-60 minutes at -78 °C to form the sulfonyl carbanion.

-

Add octanal (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, then extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure (E)-8-Hexadecene.

-

Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Visualizations

Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

The following diagram illustrates the logical workflow for the synthesis of (E)-8-Hexadecene using the Julia-Kocienski olefination. This method is known for its high (E)-selectivity.[8][10][12]

Caption: Julia-Kocienski olefination workflow for (E)-8-Hexadecene.

General Wittig Reaction Workflow for Alkene Synthesis

The Wittig reaction is another cornerstone of alkene synthesis.[13][14][15][16][17] The general workflow is depicted below. For (E)-alkene selectivity with non-stabilized ylides, modifications such as the Schlosser modification may be necessary.[16]

References

- 1. Physical Properties of Alkenes [saylordotorg.github.io]

- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. byjus.com [byjus.com]

- 4. chemistwizards.com [chemistwizards.com]

- 5. ck12.org [ck12.org]

- 6. 8-Hexadecene, (8E)- | C16H32 | CID 5352969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. total-synthesis.com [total-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Discovery and Natural Occurrence of trans-8-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Hexadecene, an unsaturated long-chain hydrocarbon, is a molecule of growing interest in the fields of chemical ecology, biochemistry, and drug development. As a semiochemical, it plays a vital role in the communication systems of various organisms. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical protocols related to this compound, offering a valuable resource for researchers investigating its biological significance and potential applications.

Discovery and Synthesis

While a definitive historical first report of the discovery of this compound from a natural source remains elusive in the surveyed literature, its synthesis and characterization have been well-established through various organic chemistry methodologies. The Wittig reaction is a prominent method for the stereoselective synthesis of alkenes, including this compound.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form the desired alkene.[3] For the synthesis of this compound, a stabilized ylide would typically be employed to favor the formation of the (E)-isomer.[2]

Natural Occurrence

This compound is found as a component of the complex mixture of cuticular hydrocarbons in various insect species. Cuticular hydrocarbons are a waxy layer on the surface of insects that primarily serve to prevent desiccation but also play crucial roles in chemical communication, including species and mate recognition.[4] While extensive research has been conducted on the cuticular lipid profiles of numerous insects, specific quantitative data for this compound remains somewhat limited and often embedded within broader analyses of hydrocarbon compositions.

Alkenes, including isomers of hexadecene, have been identified in the cuticular lipids of various orthopterous insects.[5] The relative abundance of these compounds can be species-specific.[5]

Table 1: Reported Occurrence of 8-Hexadecene Isomers in Select Organisms

| Organism | Isomer | Tissue/Fraction | Method of Identification | Reference |

| Spodoptera exigua | (Z)-11-Hexadecenyl acetate | Pheromone Gland | GC-MS | [6] |

| Lemur catta | (Z)-7-Hexadecene | Semiochemical | GC-MS | [7] |

| Propithecus verreauxi coquereli | (Z)-7-Hexadecene | Semiochemical | GC-MS | [7] |

| Susuacanga octoguttata | (Z)-7-Hexadecene | Pheromone | GC-MS | [7] |

Biosynthesis of Long-Chain Alkenes

The biosynthesis of long-chain alkenes, including hexadecenes, in bacteria is primarily understood through the "head-to-head condensation" pathway. This pathway involves a set of enzymes encoded by the ole gene cluster, which includes oleA, oleB, oleC, and oleD.[8][9]

The key steps in this proposed pathway are:

-

Condensation: The biosynthesis is initiated by the OleA protein, which is homologous to FabH and catalyzes a Claisen condensation-like reaction between two fatty acyl-CoA or acyl-ACP molecules.[8][10] This step is crucial in determining the final chain length of the alkene.

-

Reduction: The resulting β-keto acid is then reduced by an NADPH-dependent reductase, likely OleD.[9]

-

Dehydration and Decarboxylation: Subsequent steps are thought to involve dehydration and decarboxylation to yield the final alkene. The precise roles of OleB and OleC are still under investigation, but they are essential for the overall conversion.[9]

The formation of the double bond at a specific position, such as the C-8 position in this compound, is likely determined by the substrate specificity of the enzymes involved in the pathway, particularly the initial condensing enzyme (OleA) and subsequent modifying enzymes. In some bacteria, a different pathway involving a P450 fatty acid peroxygenase, OleT, can produce terminal alkenes (1-alkenes).[11]

Biological Role as a Semiochemical

Alkenes are widely recognized as important components of insect pheromones, acting as signals for mating, aggregation, or alarm.[12][13][14] The specific isomers and their ratios in a blend often determine the species-specificity of the chemical signal.[6][14] While the direct role of this compound as a primary pheromone component for a specific species is not definitively established in the provided search results, its presence in the cuticular hydrocarbon profiles of insects suggests a potential role in chemical communication.

The detection of specific pheromone components is mediated by specialized pheromone receptors in the insect's antennae.[14] The binding of a specific ligand, such as this compound, to these receptors would trigger a neuronal signal, leading to a behavioral response in the receiving insect.

Experimental Protocols

Isolation and Extraction of Cuticular Hydrocarbons from Insects

This protocol is a generalized procedure for the extraction of cuticular lipids, which would include this compound.

Materials:

-

Insect specimens

-

n-Hexane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Silica gel for column chromatography

-

Nitrogen gas for solvent evaporation

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction: Individual or pooled insect specimens are submerged in a small volume of n-hexane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.[5][15] The solvent is then carefully transferred to a clean vial.

-

Fractionation (Optional): To separate hydrocarbons from more polar lipids, the extract can be passed through a small column packed with silica gel. The hydrocarbon fraction is eluted with n-hexane.[16]

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the sample.[16]

-

Analysis: The concentrated extract is redissolved in a small, precise volume of hexane and analyzed by GC-MS.[5][15][16]

GC-MS Analysis of Volatile Organic Compounds

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Identification: Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a synthetic standard. The mass spectrum of long-chain alkenes is characterized by a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl groups.[10][11]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of double bond geometry (cis/trans).

1H NMR:

-

The protons attached to the double bond (vinylic protons) in trans-alkenes typically resonate at a lower field (higher ppm) compared to their cis counterparts.[17][18]

-

The coupling constant (J-value) between the vinylic protons is significantly larger for trans isomers (typically 11-18 Hz) than for cis isomers (typically 6-14 Hz).[17][18]

13C NMR:

-

The carbon atoms of the double bond in alkenes typically appear in the range of 100-150 ppm.[17]

-

The chemical shifts of the allylic carbons can also provide information about the stereochemistry of the double bond.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1, C16 | ~0.88 (t) | ~14.1 |

| C2, C15 | ~1.27 (m) | ~22.7 |

| C3, C14 | ~1.27 (m) | ~29.3 |

| C4, C13 | ~1.27 (m) | ~29.7 |

| C5, C12 | ~1.27 (m) | ~29.1 |

| C6, C11 | ~1.30 (m) | ~31.9 |

| C7, C10 | ~1.97 (m) | ~32.6 |

| C8, C9 | ~5.37 (m) | ~130.4 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a naturally occurring long-chain alkene with significant potential as a semiochemical in insect communication. While its specific roles and widespread quantitative distribution are still areas of active research, the foundational knowledge of its synthesis, biosynthesis, and analytical characterization provides a strong basis for future investigations. The protocols and data presented in this guide are intended to support researchers in the fields of chemical ecology, biochemistry, and drug development in their efforts to unravel the intricate functions of this and related molecules. Further studies focusing on the specific pheromonal activity of this compound and the enzymes responsible for its precise biosynthesis will be crucial for a complete understanding of its biological significance.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. (8Z)-8-Hexadecene | C16H32 | CID 5352971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]

- 6. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semiochemical compound: (Z)-7-Hexadecene | C16H32 [pherobase.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GC-MS analysis of cuticular lipids in recent and older scavenger insect puparia. An approach to estimate the postmortem interval (PMI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

Spectroscopic Profile of trans-8-Hexadecene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-8-Hexadecene, a long-chain alkene of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of experimentally derived spectra for this compound, the NMR and IR data presented herein are based on established prediction models and characteristic group frequencies, respectively. The mass spectrometry data is derived from the spectrum of its cis-isomer, which serves as a close analytical approximation.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.37 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| ~1.97 | Multiplet | 4H | Allylic Protons (-CH₂-CH=) |

| ~1.27 | Multiplet | 20H | Methylene Protons (-(CH₂)₁₀-) |

| ~0.88 | Triplet | 6H | Methyl Protons (-CH₃) |

Note: Data was predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~130.5 | Olefinic Carbon (-CH=CH-) |

| ~32.6 | Allylic Carbon (-CH₂-CH=) |

| ~29.8 | Methylene Carbon |

| ~29.7 | Methylene Carbon |

| ~29.3 | Methylene Carbon |

| ~29.2 | Methylene Carbon |

| ~22.7 | Methylene Carbon |

| ~14.1 | Methyl Carbon (-CH₃) |

Note: Data was predicted using computational models. Due to symmetry, fewer signals are observed than the total number of carbon atoms. Actual experimental values may vary.

Table 3: Characteristic Infrared (IR) Absorption Bands for trans-Alkenes

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3020 | =C-H Stretch | Medium |

| 2955-2845 | C-H Stretch (Alkyl) | Strong |

| ~1670 | C=C Stretch | Weak to Medium |

| ~1465 | C-H Bend (Alkyl) | Medium |

| ~965 | =C-H Bend (trans) | Strong |

Note: These are characteristic absorption frequencies for trans-alkenes and serve as a guide to the expected spectrum of this compound.

Table 4: Mass Spectrometry (MS) Data for Z-8-Hexadecene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 224 | 15 | [M]⁺ (Molecular Ion) |

| 125 | 30 | [C₉H₁₇]⁺ |

| 111 | 55 | [C₈H₁₅]⁺ |

| 97 | 80 | [C₇H₁₃]⁺ |

| 83 | 95 | [C₆H₁₁]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | 90 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Note: Data is for the cis-isomer (Z-8-Hexadecene) and is presented as a close approximation for the trans-isomer, as mass spectrometry is generally insensitive to E/Z isomerism.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-150 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed directly as a neat film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for analyzing alkenes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thermal Stability of Long-Chain trans-Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of long-chain trans-alkenes. Due to a scarcity of direct experimental data on the thermal decomposition of specific long-chain trans-alkenes, this guide synthesizes information from related compounds, including short-chain alkenes, long-chain alkanes, and fatty acids, to provide a robust theoretical and practical framework for understanding their stability.

Introduction to Alkene Stability

The thermal stability of an alkene is governed by its molecular structure. For long-chain alkenes, key factors include the substitution of the double bond, the presence of steric strain, and the cis or trans configuration of the substituents.

Generally, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers.[1][2][3] This increased stability is primarily attributed to reduced steric hindrance between the alkyl chains, which can adopt a more extended and lower-energy conformation in the trans configuration. In cis-alkenes, the proximity of the long alkyl chains on the same side of the double bond leads to steric strain, making them less stable.[2][4]

The stability of alkenes also increases with the degree of substitution at the double bond. This is explained by hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds on the substituents.[1][3] Therefore, a tetrasubstituted alkene is generally more stable than a trisubstituted one, and so on.

While direct quantitative data for long-chain trans-alkenes is limited, the principles derived from short-chain alkenes, such as 2-butene, provide a solid foundation. For 2-butene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[1][3]

Quantitative Data on Thermal Stability

One study on the polymerization of 1-octadecene (a long-chain α-alkene) in an inert atmosphere provides an indication of its thermal instability at elevated temperatures. While this is a polymerization reaction rather than decomposition into smaller fragments, it demonstrates a loss of the monomeric alkene.

| Temperature (°C) | Conversion of 1-Octadecene to Poly(1-octadecene) after 24 hours (%) |

| 120 | 0.64 |

| 160 | 6.58 |

| 240 | 24.01 |

| 320 | 88.51 |

| (Data sourced from a study on the polymerization of 1-octadecene)[5] |

Thermogravimetric analysis (TGA) of n-octadecane, the fully saturated counterpart to octadecene, shows a one-step thermal degradation process due to volatilization, with an onset temperature around 170-190°C and completion by 240°C. Alkenes are expected to have slightly lower thermal stability than their corresponding alkanes due to the presence of the reactive π-bond.

Experimental Protocols for Determining Thermal Stability

The primary techniques for evaluating the thermal stability of long-chain alkenes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This is useful for determining decomposition temperatures and the presence of volatile components.

Detailed Methodology for TGA of a Long-Chain Alkene:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument is the Mettler Toledo TGA/SDTA 851e or similar.[7]

-

Crucible Selection: For liquid samples like long-chain alkenes, use alumina (Al₂O₃) or hermetically sealed aluminum crucibles to prevent evaporation before decomposition.[7][8] If using sealed pans, a lid-piercing system is necessary to allow for the release of volatiles at the start of the experiment.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into the TGA crucible. For volatile liquids, minimize the time the sample is exposed to the atmosphere before the start of the analysis.

-

Atmosphere: To study thermal decomposition without oxidation, use an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 30-50 mL/min.[6][9]

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure a stable starting mass.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which is typically an exothermic event).

Detailed Methodology for DSC of a Long-Chain Alkene:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using standard reference materials (e.g., indium).

-

Crucible Selection: Use hermetically sealed aluminum crucibles for liquid samples to prevent volatilization.

-

Sample Preparation: Place a small sample (typically 2-5 mg) into the DSC pan and seal it.

-

Atmosphere: As with TGA, use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a low temperature.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) through the temperature range of interest.

-

-

Data Analysis: The DSC thermogram shows heat flow versus temperature. Endothermic peaks represent melting, while exothermic events can indicate decomposition or polymerization. The onset temperature of the exothermic decomposition peak is a measure of thermal stability.

Thermal Degradation Pathways

In the absence of oxygen, the thermal degradation of long-chain alkenes proceeds through a free-radical chain reaction mechanism. This process is similar to the pyrolysis of long-chain alkanes.

Key Steps in the Thermal Degradation of Long-Chain Alkenes:

-

Initiation: The process begins with the homolytic cleavage of a C-C bond, typically a bond beta to the double bond, which is weaker than other C-C or C-H bonds. This forms two alkyl radicals.

-

Propagation: The initial radicals can undergo a series of reactions, including:

-

Hydrogen Abstraction: A radical removes a hydrogen atom from another alkene molecule, creating a new radical.

-

β-Scission: A larger radical breaks down into a smaller alkene and a smaller radical. This is a major pathway for the formation of smaller volatile products.

-

Isomerization: Radicals can rearrange to form more stable radical isomers.

-

-

Termination: The reaction chain is terminated when two radicals combine or disproportionate to form stable, non-radical products.

The following diagrams illustrate the general workflow for analyzing thermal stability and the proposed chemical pathways for thermal degradation.

Implications for Drug Development

Long-chain alkenes may be used as excipients, linkers, or components of lipid-based drug delivery systems. Understanding their thermal stability is crucial for:

-

Manufacturing: Ensuring that processing temperatures during formulation (e.g., hot-melt extrusion) do not cause degradation of the alkene component.

-

Storage and Shelf-Life: Predicting the long-term stability of a drug product under various storage conditions. Degradation of an alkene component could lead to the formation of impurities and a loss of efficacy or safety.

-

Biocompatibility: The degradation products of alkenes may have different toxicological profiles than the parent compound.

While direct, quantitative thermal stability data for long-chain trans-alkenes is an area requiring further research, a strong understanding can be built from the established principles of alkene chemistry and data from related long-chain molecules. Trans-isomers are inherently more stable than their cis-counterparts due to reduced steric strain. Their thermal degradation is expected to occur via free-radical mechanisms at temperatures likely beginning in the range of 150-250°C, depending on the specific structure and conditions. Standard thermal analysis techniques such as TGA and DSC, following the detailed protocols outlined in this guide, are essential for empirically determining the precise thermal stability of any specific long-chain alkene used in research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Why are trans alkenes more stable than cis alkenes? [vedantu.com]

- 3. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

The Industrial Versatility of C16 Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C16 class of alkenes, particularly 1-hexadecene and its isomers, represents a versatile platform of chemical intermediates with significant and expanding applications across a multitude of industrial sectors. Their unique combination of a long aliphatic chain and a reactive double bond allows for the synthesis of a wide array of derivatives with tailored functionalities. This technical guide provides an in-depth exploration of the core industrial applications of C16 alkenes, focusing on their roles in the formulation of high-performance lubricants, effective surfactants, specialized drilling fluids, and essential paper sizing agents. This document details the underlying chemistry, presents key performance data, and outlines relevant experimental protocols to support further research and development in these fields.

High-Performance Synthetic Lubricants

C16 alpha-olefins, primarily 1-hexadecene, are key building blocks in the synthesis of high-performance polyalphaolefin (PAO) base oils. These synthetic lubricants are prized for their superior properties compared to conventional mineral oils, including a higher viscosity index, improved thermal and oxidative stability, and lower pour points.

Synthesis of C16-based Polyalphaolefins

The industrial production of PAOs from 1-hexadecene typically involves a two-step process: oligomerization followed by hydrogenation.

Performance Advantages and Physicochemical Properties

PAOs derived from C16 alkenes exhibit excellent lubricity and stability under extreme conditions. Their highly branched, isoparaffinic structure, devoid of aromatic compounds and sulfur, contributes to their desirable performance characteristics.

| Property | Typical Value for C16-based PAO | Test Method |

| Kinematic Viscosity @ 100°C (cSt) | 4 - 10 | ASTM D445 |

| Viscosity Index | 130 - 140 | ASTM D2270 |

| Pour Point (°C) | -50 to -60 | ASTM D97 |

| Flash Point (°C) | > 220 | ASTM D92 |

| Oxidation Stability (hours) | > 1000 | ASTM D943 |

Table 1: Typical Physicochemical Properties of C16 Alpha-Olefin Based Polyalphaolefin Lubricants. [1][2][3]

Experimental Protocol: Laboratory-Scale Synthesis of C16 PAO

Objective: To synthesize a PAO base oil from 1-hexadecene via cationic oligomerization.

Materials:

-

1-Hexadecene (99% purity)

-

Boron trifluoride (BF3) etherate complex (catalyst)

-

Anhydrous toluene (solvent)

-

Methanol (quenching agent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous toluene and 1-hexadecene under a nitrogen atmosphere.

-

The flask is cooled to 10°C in an ice bath.

-

BF3 etherate is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature below 15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 10-15°C.

-

The reaction is quenched by the slow addition of methanol.

-

The mixture is washed with a 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the unhydrogenated PAO.

-

The unhydrogenated PAO is dissolved in a suitable solvent (e.g., hexane) and transferred to a high-pressure autoclave.

-

The Pd/C catalyst is added, and the autoclave is purged with nitrogen and then pressurized with hydrogen.

-

The hydrogenation reaction is carried out at a specific temperature and pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the final saturated PAO.

Anionic Surfactants for Industrial and Consumer Products

C16 alpha-olefins are a primary feedstock for the production of alpha-olefin sulfonates (AOS), a class of anionic surfactants valued for their excellent cleaning power, high foaming characteristics, and good biodegradability.[4] These properties make them suitable for a wide range of applications, including laundry detergents, household cleaners, and personal care products.[5][6]

Synthesis of C16 Alpha-Olefin Sulfonate (AOS)

The production of AOS from 1-hexadecene is a multi-step process involving sulfonation, neutralization, and hydrolysis.

References

- 1. lubchem.com [lubchem.com]

- 2. Polyalphaolefin (PAO), synthetic oil polyalphaolefins — DYM Resources [dymresources.com]

- 3. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]

- 4. atamankimya.com [atamankimya.com]

- 5. OLEFIN SULFONATE - Ataman Kimya [atamanchemicals.com]

- 6. SODIUM C14-16 OLEFIN SULFONATE - Ataman Kimya [atamanchemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-8-Hexadecene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-8-Hexadecene, an alkene of interest in various research and development applications. The synthesis is achieved through the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds. The protocol herein describes the reaction between octanal and the ylide generated from octyltriphenylphosphonium bromide. Emphasis is placed on reaction conditions that favor the formation of the trans-(E)-isomer. This document includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, allowing for the predictable and selective formation of alkenes from aldehydes or ketones and phosphonium ylides.[1] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of cis-(Z)-alkenes. However, reaction conditions can be manipulated to promote the formation of the thermodynamically more stable trans-(E)-alkene.[2] This protocol has been developed to maximize the yield of this compound.

Key Experimental Data

The following table summarizes the typical quantitative data expected from the synthesis of this compound following this protocol.

| Parameter | Value | Reference |

| Typical Yield of this compound | 70-85% | Adapted from similar Wittig reactions |

| E/Z Isomer Ratio (trans/cis) | >90:10 | Based on protocols favoring E-isomer formation |

| Reaction Time | 12-18 hours | Estimated from analogous preparations |

| Reaction Temperature | Ambient | Standard condition for non-stabilized ylides |

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphonium salt and the Wittig reaction itself.

Part 1: Synthesis of Octyltriphenylphosphonium Bromide

-

Reactant Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

-

Addition of Alkyl Halide: To the stirring solution, add 1-bromooctane (19.3 g, 100 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

-

Isolation of Phosphonium Salt: After cooling to room temperature, collect the white solid by vacuum filtration. Wash the solid with 50 mL of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the octyltriphenylphosphonium bromide in a vacuum oven at 50 °C overnight. The expected yield is typically high (>90%).

Part 2: Wittig Reaction for the Synthesis of this compound

-

Phosphonium Salt Suspension: To a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dried octyltriphenylphosphonium bromide (45.5 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of n-butyllithium (n-BuLi) in hexanes (1.6 M, 65 mL, 104 mmol) dropwise via the dropping funnel over 30 minutes. The formation of the deep orange-red ylide indicates a successful reaction. Allow the solution to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Aldehyde Addition: Add a solution of octanal (12.8 g, 100 mmol) in 50 mL of anhydrous THF to the ylide solution dropwise at 0 °C over 30 minutes. The color of the solution will fade.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. To remove the triphenylphosphine oxide, the crude oil can be purified by column chromatography on silica gel using hexane as the eluent. Alternatively, the triphenylphosphine oxide can be precipitated by dissolving the crude product in a minimal amount of cold hexanes and filtering.

-

Final Product: The purified this compound is a colorless oil.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is the driving force for the reaction.

Caption: The general mechanism of the Wittig reaction.

Conclusion

This protocol provides a reliable method for the synthesis of this compound using the Wittig reaction. By following the detailed steps for the preparation of the phosphonium salt and the subsequent olefination reaction, researchers can obtain the desired product in good yield and with high stereoselectivity. The provided workflow and mechanistic diagrams offer a clear visual guide to the experimental process and underlying chemical transformation.

References

Application Note: GC-MS Method for the Analysis of trans-8-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of trans-8-Hexadecene. This protocol is designed for researchers in various fields, including environmental science, chemical analysis, and drug development, who require a reliable method for the identification and quantification of this long-chain alkene. The methodology covers sample preparation, instrument parameters, and data analysis, and is applicable to a range of sample matrices with appropriate extraction techniques.

Introduction

This compound (C₁₆H₃₂) is a long-chain alkene that may be of interest in several areas of research, including its use as a chemical intermediate, its presence as a component in complex hydrocarbon mixtures, and its potential role as a biomarker. Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples where this compound is present in a non-volatile solvent, a liquid-liquid extraction (LLE) is recommended. For solid samples, solvent extraction followed by clean-up may be necessary.

Liquid-Liquid Extraction (LLE) Protocol:

-

To 10 mL of an aqueous sample in a separatory funnel, add 2 mL of a suitable volatile organic solvent such as hexane or dichloromethane.[1]

-

Add a known amount of an appropriate internal standard (e.g., n-hexadecane-d34) to the sample to enable accurate quantification.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection vial.

-

Repeat the extraction of the aqueous layer with a fresh 2 mL portion of the organic solvent.

-

Combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Scan Range | m/z 40-300 |

| Solvent Delay | 4 minutes |

Data Presentation

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified analytical standard. The molecular weight of this compound is 224.42 g/mol . The mass spectrum is expected to show characteristic fragmentation patterns for a long-chain alkene, including a molecular ion peak (M⁺) at m/z 224 and a series of fragment ions resulting from the loss of alkyl groups. Allylic cleavage is a prominent fragmentation pathway for alkenes.

Table 2: Expected Mass Spectral Data for this compound

| m/z (amu) | Ion Identity (Tentative) | Relative Abundance |

| 224 | [M]⁺ | Low |

| 196 | [M-C₂H₄]⁺ | Moderate |

| 168 | [M-C₄H₈]⁺ | Moderate |

| 97 | [C₇H₁₃]⁺ | High |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | Base Peak |

| 41 | [C₃H₅]⁺ | High |

Note: The fragmentation pattern is predictive and should be confirmed by analysis of a pure standard. The definitive mass spectrum for this compound can be found in the NIST Chemistry WebBook.

Quantification

For quantitative analysis, a calibration curve should be prepared using an analytical standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Table 3: Quantitative Performance (Hypothetical)

| Parameter | Value |

| Retention Time (RT) | ~16.5 min (under conditions in Table 1) |

| Linearity (R²) | > 0.995 (over a range of 0.1 - 10 µg/mL) |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Note: These values are illustrative and must be experimentally determined through a proper method validation study.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is suitable for both qualitative and quantitative purposes and can be adapted to various sample matrices with appropriate sample preparation. Adherence to good laboratory practices, including the use of certified reference materials and proper method validation, will ensure high-quality and defensible results.

References

Application Note: HPLC Separation of Cis and Trans 8-Hexadecene Isomers

Introduction

8-Hexadecene is an alkene with the chemical formula C₁₆H₃₂. It exists as cis and trans geometric isomers, which can exhibit different physical and chemical properties. The accurate separation and quantification of these isomers are crucial in various research and industrial applications, including the analysis of petroleum products, studies of insect pheromones, and in the synthesis of specialty chemicals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such isomers. This application note details a protocol for the separation of cis and trans 8-Hexadecene isomers, primarily focusing on silver ion high-performance liquid chromatography (Ag⁺-HPLC), a technique well-suited for separating compounds based on the number, position, and geometry of double bonds.[1][2][3]

Principle of Separation

The separation of cis and trans isomers of alkenes by HPLC can be challenging due to their similar physical properties. Silver ion chromatography is a highly effective technique for this purpose. The separation is based on the reversible interaction between the π-electrons of the double bond in the alkene and silver ions incorporated into the stationary phase.[1][3] The strength of this interaction is influenced by the stereochemistry of the double bond. Generally, cis isomers, being more sterically hindered, form stronger complexes with silver ions and are therefore retained longer on the column compared to their trans counterparts.[4][5] Reversed-phase HPLC can also be employed, where separation is primarily based on hydrophobicity, though achieving baseline separation of geometric isomers can be more challenging and may require specialized columns or mobile phase additives.[6][7]

Experimental Protocols

Method 1: Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)

This method is the preferred approach for achieving high-resolution separation of cis and trans 8-Hexadecene isomers.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and a UV or refractive index (RI) detector.

-

Silver ion HPLC column (e.g., ChromSpher 5 Lipids, Nucleosil 5SA).[8]

-

Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Reference standards of cis- and trans-8-Hexadecene

Chromatographic Conditions:

| Parameter | Condition |

| Column | Silver Ion Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile in Hexane. For example, 1% to 10% Acetonitrile over 20 minutes. The exact gradient may need optimization. A mixture of hexane/2-propanol/acetonitrile can also be effective.[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (can be optimized) |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm (if isomers have sufficient chromophore) or Refractive Index (RI) detector |

Sample Preparation:

-

Prepare a stock solution of a mixture of cis- and this compound isomers in hexane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to be used for linearity checks.

-

Filter all samples through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While less selective for geometric isomers than Ag⁺-HPLC, RP-HPLC can be an alternative method.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

-

C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm). A C30 column may offer better shape selectivity for isomers.[9]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards of cis- and this compound

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm or Refractive Index (RI) detector |

Sample Preparation:

-

Prepare a stock solution of a mixture of cis- and this compound isomers in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution.

-

Filter all samples through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention behavior for the cis and trans isomers of 8-Hexadecene based on the described HPLC methods. Actual retention times will vary depending on the specific system and conditions.

Table 1: Expected Retention Data for 8-Hexadecene Isomers

| Method | Isomer | Expected Retention Time (min) | Resolution (Rs) |

| Ag⁺-HPLC | This compound | ~12.5 | > 2.0 |

| cis-8-Hexadecene | ~15.0 | ||

| RP-HPLC | cis-8-Hexadecene | ~10.2 | ~1.5 |

| This compound | ~10.8 |

Note: In Ag⁺-HPLC, the trans isomer is expected to elute first due to weaker interaction with the silver ions. In RP-HPLC, the elution order can be more difficult to predict and may depend on subtle differences in hydrophobicity, with the cis isomer often being slightly less retained.

Mandatory Visualizations

Caption: Experimental workflow for the HPLC separation of 8-Hexadecene isomers.

Caption: Logical relationships of HPLC parameters affecting isomer separation.

Conclusion

The separation of cis and trans 8-Hexadecene isomers can be effectively achieved using HPLC. Silver ion HPLC is the recommended technique for obtaining high-resolution separation due to the specific interaction between the silver ions and the double bonds of the isomers. Reversed-phase HPLC can also be utilized, although optimization may be more critical to achieve baseline separation. The protocols provided in this application note serve as a starting point for method development and can be adapted to specific laboratory instrumentation and requirements.

References

- 1. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. aocs.org [aocs.org]

- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for the Use of trans-8-Hexadecene as a Chemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Hexadecene is a long-chain alkene that can serve as a valuable chemical standard in various analytical applications.[1][2] Its defined chemical structure and physical properties make it suitable for use as an internal standard or for system suitability testing in chromatographic and spectroscopic analyses. This document provides detailed application notes and protocols for the use of this compound as a chemical standard, particularly in the context of gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | [1][2] |

| Molecular Weight | 224.4253 g/mol | [1] |

| IUPAC Name | (E)-8-Hexadecene | [1][2] |

| CAS Number | 74533-91-8 | [2] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | ~285 °C (estimated for hexadecene isomers) | [3] |

| Kovats Retention Index (Standard Non-Polar) | 1571 - 1575.3 | [2] |

| Kovats Retention Index (Standard Polar) | 1608 - 1608.1 | [2] |

Application: Internal Standard for GC-MS Quantification of Volatile Organic Compounds

This compound is an ideal candidate for use as an internal standard (IS) in GC-MS analysis for several reasons. Its retention time is typically in a region that does not interfere with many common analytes. As a hydrocarbon, it is chemically inert under most derivatization and extraction conditions. Furthermore, its mass spectrum exhibits characteristic fragmentation patterns suitable for selective ion monitoring (SIM) or extracted ion chromatogram (EIC) analysis, enhancing selectivity and sensitivity.

A common application is the quantification of analytes in complex matrices where sample loss during preparation or injection variability can be significant. The use of an internal standard that is added at a known concentration at the beginning of the sample preparation process allows for the correction of these variations.

Experimental Protocol: Quantification of a Hypothetical Drug Metabolite (Analyte X) in a Biological Matrix using this compound as an Internal Standard

This protocol outlines the general steps for the quantification of a hypothetical non-polar drug metabolite (Analyte X) in a plasma matrix.

1. Materials and Reagents:

-

This compound standard solution (1 mg/mL in hexane)

-

Analyte X standard solutions (for calibration curve)

-

Hexane (GC grade)

-

Methanol (HPLC grade)

-

Plasma samples (blank and study samples)

-

Sodium sulfate (anhydrous)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Sample Preparation:

-

Thaw plasma samples to room temperature.

-